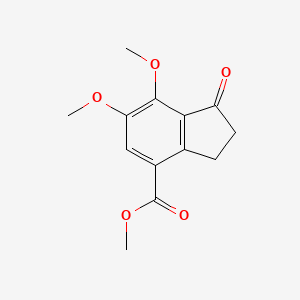

Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

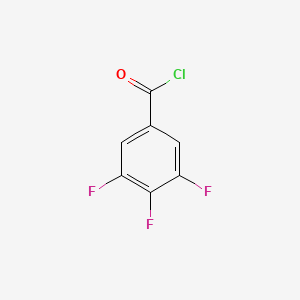

“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is an organic compound with the molecular formula C13H14O5 . It is used as an intermediate in organic synthesis chemistry, and can be used to synthesize other drugs, fragrances, or multifunctional compounds .

Synthesis Analysis

The synthesis of this compound generally requires multi-step reaction synthesis . A possible synthesis route could include the reaction of aromatic carboxylic esters and formylation reagents . In a study, a simple and convenient synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, was described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of “Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is defined by its IUPAC name and InChI Code: 1S/C13H14O5/c1-16-9-5-4-8-6-11(14)12(15-2)7-10(8)3-9/h4-5,10H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 250.25 . The compound should be stored at room temperature .Applications De Recherche Scientifique

Synthesis of Tetrahydroisoquinoline Derivatives

This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Synthesis of Quinoline Derivatives

“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is used in the synthesis of 4-hydroxy-2-quinolones. These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis of Alkylamides

This compound is used in the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides. These alkylamides have shown promising analgesic properties .

Fluorescence Derivatization Reagent

“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” has been developed as a highly sensitive and selective fluorescence derivatization reagent for aliphatic and aromatic aldehydes .

Synthesis of Natural Products and Synthetic Pharmaceuticals

Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, such as esters and amides, have been synthesized using this compound. These derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

Organic Synthesis Intermediate

“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent. It can also be used in research fields such as the synthesis of complexes .

Safety and Hazards

When handling this compound, appropriate laboratory safety measures should be taken, such as wearing protective glasses and gloves, ensuring good ventilation, etc., to avoid skin contact and inhalation of its gas . It should be stored in a cool, dry place, away from fire sources and oxidants . The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

methyl 6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-16-10-6-8(13(15)18-3)7-4-5-9(14)11(7)12(10)17-2/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFLNOMIZLFVTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C(=C1)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2663073.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B2663080.png)

![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)

![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)

![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)

![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)